6-Chlorouridine
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Overview
Description
6-Chlorouridine is a chlorinated derivative of uridine, where the hydrogen atom at the 6th position of the uracil ring is replaced by a chlorine atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorouridine can be synthesized through the chlorination of uridine. One common method involves the use of phosphoryl chloride (POCl3) as a chlorinating agent. The reaction typically occurs under controlled conditions to ensure the selective chlorination at the 6th position of the uracil ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chlorouridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the uracil ring or the ribose moiety, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions typically occur under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various uridine derivatives with different functional groups.
Scientific Research Applications
6-Chlorouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used to study RNA modifications and their effects on biological processes.
Medicine: this compound and its derivatives are investigated for their potential antiviral and anticancer properties.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Chlorouridine involves its incorporation into RNA, where it can affect RNA stability and function. The chlorine atom at the 6th position can influence base pairing and the overall structure of the RNA molecule. This can lead to changes in gene expression and protein synthesis, making it a valuable tool for studying RNA biology.
Comparison with Similar Compounds
5-Chlorouridine: Another chlorinated uridine derivative, but with the chlorine atom at the 5th position.
6-Chlorouracil: A related compound where the ribose moiety is absent.
Uniqueness: 6-Chlorouridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to be incorporated into RNA and affect its function sets it apart from other similar compounds.
Properties
CAS No. |
255723-79-6 |
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Molecular Formula |
C9H11ClN2O6 |
Molecular Weight |
278.64 g/mol |
IUPAC Name |
6-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17)/t3-,6-,7-,8-/m1/s1 |
InChI Key |
CYMWXTBIGHJEJG-YXZULKJRSA-N |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)Cl |
Origin of Product |
United States |
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